![molecular formula C20H36P2 B12526612 9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-dimethyl-1,2-ethanediyl)bis- CAS No. 651731-88-3](/img/structure/B12526612.png)
9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-dimethyl-1,2-ethanediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- is an organic phosphorus compound. It is known for its unique bicyclic structure, which includes a phosphorus atom. This compound is often used in organic synthesis as a catalyst, ligand, or intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- typically involves the reaction of halogenated alkanes with triphenylphosphine. For instance, brominated nonane and triphenylphosphine react in the presence of iodinated bromopropane or iodinated sodium cyanide to form the corresponding phosphabicyclic compound. This intermediate is then treated with acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphabicyclic compounds. These products have various applications in organic synthesis and industrial processes .
Scientific Research Applications
9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- has several scientific research applications:
Chemistry: It is used as a catalyst and ligand in various organic reactions, facilitating the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metals and other elements, influencing various chemical pathways. These interactions can alter the reactivity and stability of the compound, enabling it to act as a catalyst or intermediate in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane: A similar compound used as a metal-free catalyst for hydroboration reactions.
9-Phosphabicyclo[3.3.1]nonane, 9,9’-[[1,1’-biphenyl]-2,2’-diylbis(methylene)]bis-: Another phosphabicyclic compound with a different substituent, used in various chemical applications.
Uniqueness
9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- is unique due to its specific substituents and bicyclic structure, which confer distinct reactivity and stability. Its ability to form coordination complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
651731-88-3 |
|---|---|
Molecular Formula |
C20H36P2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
9-[3-(9-phosphabicyclo[3.3.1]nonan-9-yl)butan-2-yl]-9-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C20H36P2/c1-15(21-17-7-3-8-18(21)10-4-9-17)16(2)22-19-11-5-12-20(22)14-6-13-19/h15-20H,3-14H2,1-2H3 |
InChI Key |
GFDSOOHGHOTNTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)P1C2CCCC1CCC2)P3C4CCCC3CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one](/img/structure/B12526539.png)
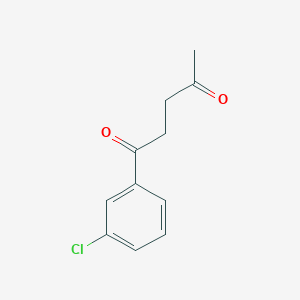
![(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium](/img/structure/B12526557.png)
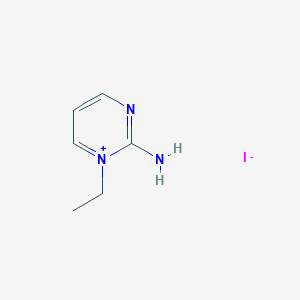

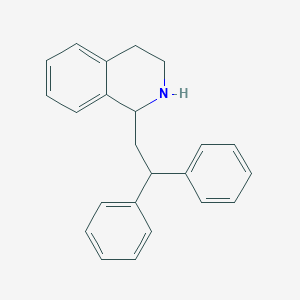
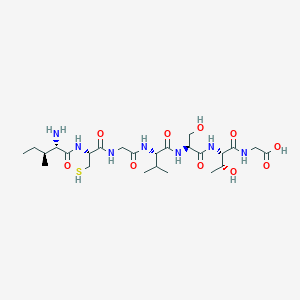
![Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy-](/img/structure/B12526581.png)
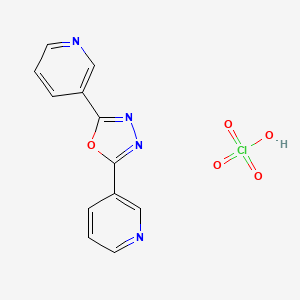
![6-[2-(Propan-2-ylidene)hydrazinyl]pyridine-3-carboxamide](/img/structure/B12526587.png)
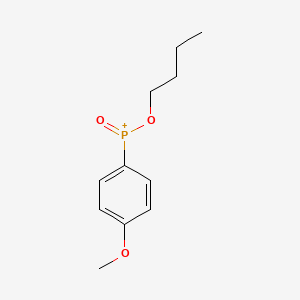
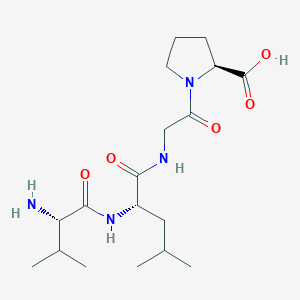
![6-(Furan-2-yl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526608.png)

